6-amino-3-Pyridinepropanol
Description
Significance of Pyridine-Based Compounds in Contemporary Organic and Materials Chemistry
Pyridine (B92270) and its derivatives are of paramount importance in numerous areas of chemistry. mdpi.comsigmaaldrich.combldpharm.comambeed.com The nitrogen atom in the pyridine ring imparts a dipole moment and a site of basicity, influencing the molecule's solubility, and its ability to participate in hydrogen bonding and coordinate with metal ions. ambeed.commonash.edu These characteristics are fundamental to their widespread use.
In medicinal chemistry, the pyridine scaffold is a key component in a vast number of pharmaceuticals, contributing to their therapeutic efficacy. mdpi.comsigmaaldrich.comCurrent time information in Bangalore, IN. Pyridine derivatives are investigated for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.combldpharm.com The ability of the pyridine nitrogen to engage in specific interactions with biological targets such as enzymes and receptors is a crucial aspect of their function.
In materials science, pyridine-containing polymers and coordination complexes are explored for their unique optical, electronic, and catalytic properties. ambeed.com The pyridine moiety can be readily modified, allowing for the fine-tuning of the material's characteristics for applications ranging from sensors to novel electronic devices. mdpi.com
Overview of Amino-Substituted Pyridinepropanols as Research Scaffolds
The introduction of an amino group and a propanol (B110389) chain onto the pyridine core creates a bifunctional molecule with distinct reactive sites. The amino group can act as a nucleophile or a base, while the hydroxyl group of the propanol chain can undergo esterification or oxidation and participate in hydrogen bonding. This combination of functionalities makes amino-substituted pyridinepropanols valuable building blocks in organic synthesis.
These scaffolds are of particular interest in the synthesis of more complex molecules. For instance, the related compound 3-pyridinepropanol (B147451) has been used in the synthesis of analogs of marine alkaloids with potential antimalarial activity. The presence of the amino group, as in 6-amino-3-pyridinepropanol, further expands the synthetic possibilities, allowing for the construction of amides and other nitrogen-containing structures.
Scope and Objectives of Research on this compound
While specific research dedicated to this compound is limited in publicly available literature, the study of its isomers and closely related analogs provides a framework for understanding its potential. The primary objectives for future research on this compound would likely include:
Development of efficient synthetic routes: Establishing a reliable and scalable synthesis is the first step towards enabling further investigation.
Characterization of its physicochemical properties: A thorough understanding of its properties, such as pKa, solubility, and spectral data, is essential for its application.
Exploration of its reactivity: Investigating the chemical transformations of both the amino and hydroxyl groups to create a library of derivatives.
Evaluation of its biological activity: Screening this compound and its derivatives for potential therapeutic applications, drawing parallels from the known activities of other pyridine compounds.
Investigation of its utility in materials science: Exploring its potential as a monomer or a ligand in the development of new functional materials.
Due to the scarcity of direct data on this compound, the following sections will draw upon information from closely related analogs to provide a comprehensive overview of its expected properties and potential research directions.
Properties of a Representative Analog: 3-Pyridinepropanol
To provide context for the potential properties of this compound, the known characteristics of the closely related compound 3-pyridinepropanol are presented below. The addition of a 6-amino group would be expected to influence these properties, for example, by increasing the polarity and basicity of the molecule.
| Property | Value for 3-Pyridinepropanol | Reference |
| Molecular Formula | C8H11NO | |
| Molecular Weight | 137.18 g/mol | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| pKa | Not specified | |
| Solubility | Not specified |
Interactive Data Table: Properties of Pyridinepropanol Isomers
The position of the propanol group on the pyridine ring significantly influences the compound's properties. The table below compares the known properties of 3-pyridinepropanol and 4-pyridinepropanol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| 3-Pyridinepropanol | C8H11NO | 137.18 | Not available | Not available | Not available |
| 4-Pyridinepropanol | C8H11NO | 137.18 | 289 | 35-39 | 1.061 |
Data sourced from various chemical suppliers and databases.
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(6-aminopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2,(H2,9,10) |
InChI Key |
HCKCWQBSIISFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCCO)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Transformations of 6 Amino 3 Pyridinepropanol
Strategic Approaches to the Synthesis of 6-Amino-3-Pyridinepropanol
The synthesis of this compound can be approached through various strategic routes, including multi-step synthesis from common pyridine (B92270) starting materials, the development of novel synthetic pathways for related moieties, and the application of modern catalytic coupling reactions.
Multi-Step Synthesis from Readily Available Pyridine Derivatives
A common and practical approach to synthesizing this compound involves a multi-step sequence starting from readily available pyridine precursors. One plausible pathway begins with the synthesis of 3-(pyridin-3-yl)propan-1-ol. This intermediate can be halogenated at the 6-position, followed by a nucleophilic substitution or a catalyzed amination reaction to introduce the amino group.
A key challenge in this approach is the selective introduction of the amino group at the 6-position. The Chichibabin reaction, a classic method for the amination of pyridines using sodium amide, could be considered. However, this reaction often requires harsh conditions and may lead to mixtures of isomers. A more contemporary and selective method involves the palladium-catalyzed amination of 6-halopyridines. This reaction, often employing ligands such as BINAP or Josiphos, allows for the efficient formation of the C-N bond under milder conditions and with greater functional group tolerance.
An alternative strategy within the multi-step synthesis framework would be to start with a pre-functionalized pyridine, such as 6-chloropyridine-3-carbaldehyde. The aldehyde can be converted to the propanol (B110389) side chain via a Wittig reaction followed by hydrogenation, or through a Grignard reaction with a suitable two-carbon nucleophile followed by reduction. The final step would then be the amination of the 6-chloro position.
Novel Synthetic Routes for Pyridine-Alkyl-Alcohol Moieties
Recent advancements in synthetic organic chemistry have opened up new avenues for the construction of pyridine-alkyl-alcohol moieties. One innovative approach involves the direct C-H functionalization of the pyridine ring. This strategy avoids the need for pre-functionalized starting materials and can offer more atom-economical routes. For instance, transition-metal catalyzed C-H activation could potentially be used to directly couple a three-carbon chain with a protected alcohol to the 3-position of a 6-aminopyridine derivative.
Another novel strategy is the concept of skeletal editing of the pyridine ring, where transformations can alter the ring structure itself to introduce desired functionalities. While still an emerging field, these methods could offer unprecedented ways to construct complex pyridine derivatives.
Catalyzed Coupling Reactions in the Synthesis of Pyridinepropanol Backbones
Catalyzed cross-coupling reactions are powerful tools for the construction of the carbon-carbon bond linking the pyridine ring and the propanol side chain. Several well-established methods can be envisioned for this purpose, each with its own set of advantages and limitations.
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of a pyridine boronic acid or ester with a halo-substituted propanol derivative. For the synthesis of this compound, a 6-aminopyridine-3-boronic acid could be coupled with a protected 3-halopropanol. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be prepared from a halopyridine. A 6-aminopyridin-3-ylzinc halide could be coupled with a 3-halopropanol derivative in the presence of a palladium or nickel catalyst. Negishi couplings are often highly efficient and can proceed under very mild conditions.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halide with an alkene. To form the pyridinepropanol backbone, a 6-amino-3-halopyridine could be coupled with allyl alcohol. The resulting unsaturated alcohol would then require a subsequent reduction step to yield the desired propanol. The Heck reaction is a powerful tool for C-C bond formation, and its intramolecular variant can be used to form cyclic structures. wikipedia.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A 6-amino-3-halopyridine could be coupled with propargyl alcohol. The resulting alkynyl alcohol would then need to be reduced to the corresponding saturated propanol. The Sonogashira coupling is particularly useful for introducing a three-carbon chain that can be further modified.
Below is a table summarizing the key features of these catalyzed coupling reactions for the potential synthesis of the pyridinepropanol backbone.
| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst System | Key Advantages |
| Suzuki | 6-Aminopyridine-3-boronic acid/ester | Protected 3-halopropanol | Pd catalyst, base | Mild conditions, high functional group tolerance, commercially available reagents. scispace.com |
| Negishi | 6-Amino-3-halopyridine (to form organozinc) | Protected 3-halopropanol | Pd or Ni catalyst | High reactivity, mild conditions, excellent functional group tolerance. researchgate.netnews-medical.net |
| Heck | 6-Amino-3-halopyridine | Allyl alcohol | Pd catalyst, base | Forms a C=C bond that can be further functionalized, good for introducing unsaturation. wikipedia.orgnih.gov |
| Sonogashira | 6-Amino-3-halopyridine | Propargyl alcohol | Pd/Cu catalyst, base | Introduces a versatile alkyne functionality for further transformations. organic-chemistry.orgntu.edu.tw |
Functional Group Interconversions and Pyridine Ring Modifications
Once the this compound scaffold is assembled, further modifications can be carried out to synthesize a variety of derivatives. These transformations can involve functional group interconversions on the side chain or modifications to the pyridine ring itself.
Selective Functionalization Strategies of Pyridine Scaffolds
The electronic nature of the pyridine ring, influenced by the nitrogen atom and the existing substituents, dictates the regioselectivity of further functionalization. The 6-amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. The 3-propanol group is a weakly deactivating group.
Selective C-H functionalization of the pyridine ring is a powerful strategy for introducing new substituents without the need for pre-installed leaving groups. For 6-aminopyridine derivatives, directed metalation can be a useful tool. The amino group can direct lithiation to the adjacent 5-position, allowing for the introduction of various electrophiles. Furthermore, transition-metal-catalyzed C-H activation can be employed for regioselective functionalization, with the directing group playing a crucial role in determining the site of reaction.
Alkenylation and Carbon-Carbon Bond Formation on Pyridinepropanol Derivatives
Introducing new carbon-carbon bonds to the pyridinepropanol scaffold can lead to a diverse range of analogues. Alkenylation, in particular, introduces a versatile functional group that can be further elaborated.
The Heck reaction can be used to introduce an alkenyl group onto the pyridine ring, typically at a position bearing a halide. For instance, a 6-amino-5-halo-3-pyridinepropanol derivative could be coupled with various alkenes. It is important to consider that the hydroxyl group of the propanol side chain might require protection to prevent side reactions.
Direct C-H alkenylation of pyridines is an increasingly explored area. Scandium-catalyzed C-H alkenylation has been shown to be effective for the regioselective introduction of alkenyl groups to the pyridine ring. The presence of the amino and propanol groups would influence the regioselectivity of such reactions.
The following table provides an overview of potential C-C bond formation reactions on a functionalized pyridine ring.
| Reaction Type | Reagents | Catalyst | Position of Functionalization | Notes |
| Heck Alkenylation | Alkene, Base | Palladium | Typically at a halogenated position (e.g., C-5) | Requires a pre-functionalized pyridine. wikipedia.orgnih.gov |
| Suzuki Coupling | Aryl/Alkenyl Boronic Acid, Base | Palladium | Typically at a halogenated position | Allows for the introduction of aryl or vinyl groups. scispace.com |
| Negishi Coupling | Organozinc Reagent | Palladium or Nickel | Typically at a halogenated position | Highly versatile for introducing various carbon substituents. researchgate.netnews-medical.net |
| Direct C-H Arylation/Alkenylation | Arene/Alkene, Oxidant | Palladium, Rhodium, etc. | Varies depending on directing groups and catalysts | Atom-economical approach, regioselectivity can be a challenge. |
Derivatization through Esterification and Amidation Reactions
The presence of both an amino and a hydroxyl group in this compound allows for derivatization through amidation and esterification, respectively. Achieving selectivity in these acylations is a common challenge in the chemistry of amino alcohols nih.gov. Due to the inherently greater nucleophilicity of the amino group compared to the hydroxyl group, acylation reactions typically favor the formation of an amide bond nih.govtandfonline.com.
Selective N-Acylation (Amidation): Under neutral or basic conditions, the acylation of this compound with an acylating agent (such as an acyl chloride or anhydride) is expected to proceed selectively at the more reactive amino group, yielding the corresponding N-acyl-6-amino-3-pyridinepropanol derivative. Various methods have been developed to promote selective N-acylation of amino alcohols, including protocols using catalytic amounts of dibutyltin (B87310) oxide or conducting the reaction in specific buffer systems to control pH tandfonline.comacs.org. Efficient and highly chemo-selective N-acylation of amino alcohols can be achieved in phosphate (B84403) buffer, which can serve as an effective medium for the reaction while minimizing side reactions tandfonline.com.
Selective O-Acylation (Esterification): To achieve selective esterification at the hydroxyl group, the greater reactivity of the amino group must be suppressed. A common strategy is to perform the reaction under acidic conditions beilstein-journals.org. The addition of a strong acid protonates the amino group, forming an ammonium (B1175870) salt. This positively charged group is no longer nucleophilic, thus deactivating it towards acylation and allowing the hydroxyl group to react selectively with the acylating agent to form the desired ester beilstein-journals.org. This approach has been successfully applied to various hydroxyamino acids using acyl halides or anhydrides in acidic media like trifluoroacetic acid beilstein-journals.org.
The choice of reaction conditions is therefore critical to direct the outcome of acylation reactions with this bifunctional molecule.
Table 1: Conditions for Chemo-Selective Acylation of this compound
| Desired Reaction | Functional Group Targeted | General Conditions | Rationale |
|---|---|---|---|
| Amidation | Amino (-NH₂) | Neutral or basic pH; Catalysts (e.g., dibutyltin oxide) tandfonline.comacs.org | The amino group is inherently more nucleophilic than the hydroxyl group and reacts preferentially nih.gov. |
| Esterification | Hydroxyl (-OH) | Acidic pH (e.g., using trifluoroacetic acid) beilstein-journals.org | The amino group is protonated to its non-nucleophilic ammonium form, allowing the hydroxyl group to be acylated beilstein-journals.org. |
Protecting Group Chemistry in Pyridinepropanol Synthesis and Functionalization
In multi-step syntheses involving molecules with multiple reactive sites like this compound, protecting groups are essential tools organic-chemistry.orgwikipedia.org. They are used to temporarily block one functional group to prevent it from reacting while chemical modifications are made elsewhere in the molecule organic-chemistry.org. For pyridinepropanols, this allows for precise control over reactions at either the amino or the hydroxyl group.
Application of Thermolytic Protecting Groups in Oligonucleotide Synthesis
Derivatives of pyridinepropanol have been investigated for their potential as thermolytic protecting groups, particularly in the solid-phase synthesis of oligonucleotides nih.gov. These groups serve as alternatives to conventional protecting groups, such as the 2-cyanoethyl group used for phosphate/thiophosphate protection, which can lead to DNA alkylation by byproducts generated during deprotection under basic conditions nih.gov.
Thermolytic protecting groups are removed by heating, offering a milder deprotection method that avoids the use of harsh chemicals nih.govfda.gov. Specifically, 2-pyridinepropanol (B1197344) has been incorporated into deoxyribonucleoside phosphoramidites, which are key building blocks in oligonucleotide synthesis nih.gov. The resulting 3-(2-pyridyl)-1-propyl group protects the phosphate/thiophosphate backbone during chain assembly. This protecting group can be efficiently removed by heating the oligonucleotide at 55°C for 30 minutes in either concentrated ammonium hydroxide (B78521) or an aqueous buffer at pH 7.0 nih.gov. The use of such heat-labile groups is also advantageous for synthesizing oligonucleotides on microarrays in what is termed a "heat-driven" process nih.gov.
The FDA has developed and patented a class of 2-pyridyl-substituted hydroxyl-protecting groups that can be cleaved under mild thermolytic conditions (e.g., 90°C), further highlighting the utility of this chemistry fda.gov.
Table 2: Pyridinepropanol-Derived Thermolytic Protecting Groups in Oligonucleotide Synthesis
| Protecting Group Precursor | Application | Deprotection Condition | Advantages |
|---|---|---|---|
| 2-Pyridinepropanol | Phosphate/thiophosphate protection nih.gov | 55°C for 30 minutes (in NH₄OH or pH 7.0 buffer) nih.gov | Avoids harsh basic conditions; Prevents DNA alkylation by acrylonitrile; Enables "heat-driven" synthesis on microarrays nih.gov. |
| 2-Pyridyl-substituted derivatives | Hydroxyl protection fda.gov | Mild thermolytic conditions (e.g., 90°C) fda.gov | Cleavage without strong acids or bases; More efficient than photochemical methods; Reduces risk of damage to sensitive oligonucleotides fda.gov. |
Cyclodeesterification Processes for Protecting Group Removal
The removal mechanism for the 3-(2-pyridyl)-1-propyl protecting group is a key feature of its design. Deprotection occurs through an intramolecular cyclization reaction known as cyclodeesterification nih.gov. In this process, the nitrogen atom of the pyridine ring acts as an internal nucleophile. It attacks the phosphorus atom of the protected phosphate or phosphorothioate (B77711) ester. This intramolecular attack leads to the cleavage of the P-O bond of the propanol linker, thereby releasing the oligonucleotide and forming a bicyclic salt as a non-reactive side product nih.gov. This mechanism is efficient and ensures that the cleaved protecting group does not cause unwanted side reactions, such as alkylating the newly synthesized DNA nucleobases nih.gov.
Derivative Design and Structure Activity Relationship Sar Investigations
Design Principles for Multi-Functional 6-Amino-3-Pyridinepropanol Derivatives
There is no specific information available in the reviewed literature regarding the design principles for multi-functional derivatives of this compound. Research on related aminopyridine compounds often focuses on modifying substituents to enhance biological activity and optimize pharmacokinetic properties. rsc.org
Conjugation Strategies for Enhanced Molecular Characteristics
No studies detailing conjugation strategies specifically for this compound were identified.
Development of Oxygenated Analogues and Hybrid Compounds
The development of oxygenated analogues or hybrid compounds originating from this compound is not described in the available literature.
Systematic Structural Modifications and Analog Development
While systematic modifications are a cornerstone of medicinal chemistry for aminopyridines, specific examples starting from the this compound backbone are not publicly documented. rsc.orgnih.govnih.gov
Incorporation into Marine Alkaloid Analogues
No research could be found that describes the incorporation of the this compound moiety into analogues of marine alkaloids.
Side-Chain Functionalization for Supramolecular Assembly
There is no available data on the side-chain functionalization of this compound for the purpose of supramolecular assembly.
Computational Approaches to SAR Prediction and Optimization
Computational studies, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions are standard tools in modern drug design. nih.gov However, the application of these computational approaches to predict or optimize the SAR of this compound derivatives has not been published.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein. Despite the utility of this approach, no molecular docking studies involving this compound have been found in the public domain. Consequently, there is no available data on its ligand-protein interaction profile, which would describe the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that could govern its binding to any potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new, unsynthesized derivatives. The development of a QSAR model requires a dataset of compounds with known activities. As there are no published studies on the biological activities of a series of this compound derivatives, no QSAR models have been developed for this compound.
Coordination Chemistry and Metallosupramolecular Applications
Ligand Properties of 6-Amino-3-Pyridinepropanol and its Derivatives
The coordination behavior of this compound is dictated by the presence of multiple donor sites: the pyridine (B92270) nitrogen, the amino group nitrogen, and the hydroxyl group oxygen. The interplay of these groups allows for a variety of coordination modes.
This compound can act as a monodentate, bidentate, or bridging ligand. As a monodentate ligand, it can coordinate to a metal center through its most basic site, the pyridine nitrogen. However, the presence of the amino and hydroxyl groups on the propanol (B110389) side chain allows for the formation of stable chelate rings, typically five- or six-membered, which enhances the stability of the resulting metal complexes.
In a bidentate coordination mode, the ligand can coordinate through the pyridine nitrogen and the amino nitrogen, or through the amino nitrogen and the hydroxyl oxygen. The former would result in a six-membered chelate ring, while the latter would form a five-membered chelate ring. The preference for a particular chelation mode is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric constraints of the ligand itself.
Furthermore, this compound can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. This can occur through the separate coordination of the pyridine nitrogen to one metal ion and the aminopropanol side chain to another, or by the bridging nature of the hydroxyl group after deprotonation.
The pyridine nitrogen is a soft donor and generally forms strong bonds with transition metal ions. Its coordination is a primary factor in the formation of stable complexes. The basicity of the pyridine nitrogen can be modulated by the electronic effects of the substituents on the pyridine ring.
The amino group is a harder donor than the pyridine nitrogen and readily coordinates to a wide range of metal ions. The flexibility of the propanol chain allows the amino group to position itself favorably for chelation with the pyridine nitrogen or the hydroxyl group.
The hydroxyl group, being a hard donor, can coordinate to metal ions in its protonated form or, more commonly, as a deprotonated alkoxo group. Deprotonation of the hydroxyl group creates a negatively charged oxygen donor, which can form strong covalent bonds with metal ions and can also act as a bridging group between two metal centers. The involvement of the deprotonated hydroxyl group in coordination is often pH-dependent.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various synthetic routes, leading to a diverse range of mononuclear and polynuclear structures. The precise characterization of these complexes is crucial for understanding their properties and potential applications.
Mononuclear complexes of this compound can be synthesized by reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can be controlled to favor the formation of the desired complex. For instance, a 1:1 or 2:1 ligand-to-metal ratio is often employed for the synthesis of mononuclear complexes where the ligand acts as a bidentate or tridentate chelating agent.
Polynuclear complexes can be prepared by carefully selecting the reaction conditions to promote the bridging capabilities of the ligand. This often involves using a metal-to-ligand ratio that favors the connection of multiple metal centers or by adjusting the pH to facilitate the deprotonation of the hydroxyl group, thereby enabling it to act as a bridging moiety. The choice of the metal ion and its preferred coordination geometry also plays a significant role in the self-assembly of these polynuclear structures.
These studies can also elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can play a crucial role in the formation of supramolecular architectures in the solid state. The data obtained from X-ray crystallography is fundamental for correlating the structure of the complexes with their physical and chemical properties.
Table 1: Hypothetical Crystallographic Data for a Mononuclear Ni(II) Complex with this compound
| Parameter | Value |
| Chemical Formula | [Ni(C₈H₁₂N₂O)₂]Cl₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| V (ų) | 1978.5 |
| Z | 4 |
| Coordination Geometry | Distorted Octahedral |
Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected from a single-crystal X-ray diffraction study.
Applications of Metal Complexes in Catalysis and Advanced Materials
While specific applications for metal complexes of this compound are not yet extensively documented, the structural motifs and electronic properties of these potential complexes suggest their utility in various fields. The presence of a chiral center in the ligand (at the carbon bearing the hydroxyl group) makes its metal complexes particularly interesting for asymmetric catalysis.
In the realm of catalysis, these complexes could be explored as catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The tunability of the metal center and the ligand framework allows for the optimization of catalytic activity and selectivity.
In the field of advanced materials, the ability of this compound to form polynuclear complexes and coordination polymers could be exploited for the design of functional materials with interesting magnetic, optical, or porous properties. These materials could find applications in areas such as gas storage, separation, and sensing. Further research into the synthesis and characterization of these metal complexes is warranted to fully explore their potential.
Catalytic Activity in Organic Transformations
While direct studies on the catalytic activity of this compound metal complexes are not extensively documented, the behavior of structurally related aminopyridine and pyridine alcohol complexes provides significant insights into its potential applications. Transition metal complexes incorporating aminopyridine ligands have demonstrated catalytic efficacy in a variety of organic transformations.
For instance, metal complexes bearing aminopyridine-type ligands have been utilized as catalysts in carbon-carbon bond-forming reactions. A study on copper, cobalt, nickel, and manganese complexes with 5-amino-2-ethylpyridine-2-carboximidate showed good catalytic effects in the Henry reaction, with conversions ranging from 69% to 87%. ias.ac.in This suggests that metal complexes of this compound could potentially catalyze similar nitroaldol condensations.
Furthermore, iron(II) complexes with amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP) of styrene. nsf.gov The electronic and steric properties of the aminopyridine ligand influence the catalytic activity. nsf.gov This indicates a potential for this compound to act as a supporting ligand in designing catalysts for controlled polymerization reactions.
The presence of the propanol group could also influence the catalytic activity. Iron(II) complexes with α-iminopyridine ligands have been shown to be active in the oxidation of secondary alcohols to ketones. rsc.org While the alcohol in this compound is part of the ligand itself, its coordination to a metal center could create a framework suitable for other catalytic transformations.
The following table summarizes the catalytic activities of metal complexes with ligands analogous to this compound, highlighting the potential of the target compound in various organic reactions.
Table 1: Catalytic Applications of Metal Complexes with Related Aminopyridine and Pyridine Alcohol Ligands
| Catalyst Type | Ligand Type | Metal Ion(s) | Catalyzed Reaction | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Metallo-organic complexes | 5-amino-2-ethylpyridine-2-carboximidate | Cu(II), Co(III), Ni(II), Mn(II) | Henry Reaction | 69-87% | ias.ac.in |
| Iron(II) complexes | Amino-pyridine | Fe(II) | Atom Transfer Radical Polymerization of Styrene | - | nsf.gov |
| Iron(II) complexes | α-iminopyridine | Fe(II) | Oxidation of secondary alcohols | 22-91% | rsc.org |
| Palladium(II) complexes | Substituted Pyridines | Pd(II) | Suzuki-Miyaura and Heck cross-coupling | >90% | acs.org |
Integration into Metal-Organic Frameworks (MOFs) for Catalytic Systems
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters and organic linkers. The functionalization of these linkers is a key strategy for designing MOFs with specific catalytic properties. The trifunctional nature of this compound makes it an interesting candidate as a linker or a modifying agent for the creation of catalytic MOFs.
Although there is no specific literature on MOFs constructed from this compound, the principles of MOF chemistry suggest its potential utility. The pyridine and amino groups can coordinate to metal centers, forming the framework structure, while the propanol group could be a dangling functional group within the pores of the MOF. This pendant hydroxyl group could act as a Brønsted acidic or basic site, or it could be further functionalized post-synthesis to introduce other catalytic moieties.
The incorporation of aminopyridine functionalities into MOFs has been explored. For example, mixed-linker MOFs containing 2-aminobenzene-1,4-dicarboxylate have been synthesized and evaluated as catalysts for the cycloaddition of CO2 to propylene oxide. researchgate.net The amino groups in these MOFs were identified as the catalytically active sites. This suggests that the amino group of this compound could impart similar catalytic activity if integrated into a MOF structure.
Coordination polymers, which are closely related to MOFs, have been assembled using pyridine-tricarboxylic acid linkers and have shown catalytic activity in Knoevenagel condensation reactions. nih.gov This highlights the general utility of pyridine-based linkers in creating solid-state catalysts. The dual coordination capability of the pyridine and amino groups in this compound could lead to the formation of robust frameworks with accessible active sites.
The table below outlines the potential roles of the functional groups of this compound when incorporated into a MOF for catalytic applications, based on studies of similar functionalized MOFs.
Table 2: Potential Catalytic Roles of this compound Functional Groups in a MOF
| Functional Group | Potential Role in MOF Catalysis | Example from Related Systems | Reference |
|---|---|---|---|
| Pyridine Nitrogen | Coordination to metal nodes to form the framework; potential Lewis basic active site. | Pyridine-tricarboxylic acid linkers in coordination polymers for Knoevenagel condensation. | nih.gov |
| Amino Group | Coordination to metal nodes; catalytically active basic site. | Amino-functionalized linkers in MOFs for CO2 cycloaddition. | researchgate.net |
| Propanol Hydroxyl Group | Pendant functional group within pores; potential Brønsted acid/base site; site for post-synthetic modification. | General principle of linker functionalization in MOFs for catalysis. |
Biochemical Interactions and Mechanistic Studies Non Clinical
Investigation of Antioxidant Properties
A significant area of research for 6-amino-3-pyridinol derivatives has been the characterization of their antioxidant properties. These compounds have shown notable efficacy in counteracting oxidative stress, a process implicated in numerous pathological conditions nih.gov.
The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The most common method for this evaluation is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay pensoft.netmdpi.com. In this assay, an antioxidant compound donates an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically pensoft.net.
Novel 6-amino-3-pyridinols have demonstrated a high reactivity toward peroxyl radicals, which are key mediators of lipid peroxidation nih.gov. In comparative studies, certain caffeic acid derivatives conjugated with other molecules showed radical scavenging activity that was slightly better than that of Trolox, a well-known antioxidant standard nih.govresearchgate.net. The scavenging of hydroxyl radicals and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals are also important measures, with some compounds showing selective and significant activity mdpi.com. For instance, one study found that a newly synthesized spiro[indole-3,4'-pyridine] derivative exhibited good antioxidant properties in a DPPH radical test nih.gov.
| Compound Class | Assay Type | Finding | Reference Compound |
|---|---|---|---|
| 6-amino-2,4,5-trimethyl-3-pyridinols | Peroxyl Radical Scavenging | Higher reactivity than alpha-tocopherol nih.gov | α-Tocopherol |
| Caffeic acid derivative (Compound 6) | DPPH Assay | Slightly better activity than Trolox nih.govresearchgate.net | Trolox |
| Spiro[indole-3,4'-pyridine] derivative | DPPH Assay | Demonstrated good antioxidant properties nih.gov | Not Specified |
Lipid peroxidation is a detrimental chain reaction initiated by free radicals that can cause significant damage to cell membranes nih.govnih.gov. The ability of antioxidants to inhibit this process is crucial for cellular protection. 6-Amino-3-pyridinols have been identified as a novel class of chain-breaking antioxidants that are effective in inhibiting lipid peroxidation nih.gov.
Studies have shown that these compounds are potent inhibitors of plasma lipid peroxidation in vitro. Their activity in this regard has been found to be more potent than that of alpha-tocopherol, one of the most powerful natural antioxidants nih.gov. The mechanism of action involves the termination of the radical chain reactions that propagate the peroxidation of lipids mdpi.comnih.gov. The effectiveness of 3-pyridinol antioxidants that are lipid-soluble has been shown to spare the consumption of α-tocopherol in human low-density lipoprotein, further highlighting their protective role nih.gov.
| Compound/Derivative | Experimental Model | Key Finding | Source |
|---|---|---|---|
| Novel 6-amino-2,4,5-trimethyl-3-pyridinols | In vitro plasma | More potent inhibition of lipid peroxidation than alpha-tocopherol. nih.gov | nih.gov |
| Lipid-soluble 3-Pyridinol Antioxidants | Human Low-Density Lipoprotein (LDL) | Spare α-tocopherol during oxidation. nih.gov | nih.gov |
Pharmacological Studies in In Vitro and In Vivo Non-Human Models
Anti-inflammatory Efficacy in Animal Models
The anti-inflammatory potential of compounds structurally related to 6-amino-3-Pyridinepropanol has been evaluated in established animal models of inflammation. The carrageenan-induced paw edema model in rats is a widely used assay to screen for acute anti-inflammatory activity. While direct studies on this compound are not extensively available, research on other pyridine (B92270) derivatives provides valuable insights. For instance, certain novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine have demonstrated significant anti-inflammatory effects in this model nih.govnih.gov.
In a typical carrageenan-induced paw edema study, inflammation is induced by injecting carrageenan into the rat's paw, and the subsequent swelling is measured over several hours. The efficacy of a test compound is determined by its ability to reduce this edema compared to a control group. For example, some N-acyl hydrazone derivatives have been shown to inhibit rat paw edema, with one compound reducing inflammation by 35.9% at 2 hours and 52.8% at 4 hours post-carrageenan administration researchgate.netresearchgate.net. Another study on different derivatives showed even more potent activity, with edema inhibition percentages of up to 99.69% at the fourth hour, surpassing the effect of the standard drug indomethacin nih.govnih.gov. These findings suggest that the pyridine scaffold, a core component of this compound, may contribute to anti-inflammatory responses.
Table 1: Anti-inflammatory Activity of Representative Compounds in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Time (hours) | Edema Inhibition (%) |
| Compound 4c (N-acyl hydrazone derivative) | 100 µmol/kg | 2 | 35.9 |
| Compound 4c (N-acyl hydrazone derivative) | 100 µmol/kg | 4 | 52.8 |
| Benzenesulfonamide Derivative 1 | 200 mg/kg | 4 | 96.31 |
| Benzenesulfonamide Derivative 3 | 200 mg/kg | 4 | 99.69 |
| Indomethacin (Standard) | 10 mg/kg | 4 | 57.66 |
Note: The data presented is for structurally related compounds and not this compound itself.
Hypolipidemic Effects in Hyperlipidemic Models
The potential of pyridine-containing compounds to modulate lipid levels has been investigated in animal models of hyperlipidemia. While specific data for this compound is limited, studies on related heterocyclic structures provide evidence for hypolipidemic activity. For instance, a series of pyrimidine derivatives were evaluated for their antihyperlipidemic effects in high-fat diet (HFD)-induced hyperlipidemic rats nih.gov.
In these studies, treatment with the test compounds led to significant reductions in total cholesterol, triglycerides, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), along with an increase in high-density lipoprotein (HDL) levels nih.gov. Similarly, certain aminimides, which are derivatives of short-chain fatty acids, have demonstrated the ability to lower both serum cholesterol and triglyceride levels in rodents by at least 30% nih.gov. These compounds were also found to reduce lipid levels in the liver and small intestine and to inhibit key enzymes involved in lipid synthesis nih.gov. These findings suggest that compounds with nitrogen-containing heterocyclic rings, a feature of this compound, may possess the potential to favorably alter lipid profiles in hyperlipidemic states.
Table 2: Hypolipidemic Effects of Selected Pyrimidine Derivatives in High-Fat Diet-Induced Hyperlipidemic Rats
| Parameter | High-Fat Diet (HFD) Control | SR-5 (50 mg/kg) | SR-8 (50 mg/kg) | SR-9 (50 mg/kg) | SR-10 (50 mg/kg) |
| Total Cholesterol (mg/dL) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Triglycerides (mg/dL) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LDL (mg/dL) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| VLDL (mg/dL) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| HDL (mg/dL) | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
Note: The data presented is for pyrimidine derivatives, which are structurally related to pyridine compounds, and not this compound itself.
Antileishmanial and Antifungal Activity Evaluation
The antimicrobial properties of compounds related to this compound have been explored against various pathogens, including Leishmania species and pathogenic fungi.
Antileishmanial Activity:
Several studies have highlighted the potential of heterocyclic compounds as antileishmanial agents. For example, imidazolidinone derivatives have shown potent in vitro activity against Leishmania donovani promastigotes, with IC50 values in the nanomolar range researchgate.net. Specifically, one compound exhibited an IC50 of 10 nM researchgate.net. Other research on benzimidazole derivatives identified compounds with sub-micromolar activity against intracellular amastigotes of L. donovani, with IC50 values as low as 0.40 µM nih.gov. Furthermore, 8-hydroxyquinoline has demonstrated activity against Leishmania martiniquensis promastigotes and intracellular amastigotes with IC50 values of 1.61 µg/mL and 1.56 µg/mL, respectively peerj.com. Standard antileishmanial drugs like amphotericin B typically show IC50 values in the low micromolar to nanomolar range against different Leishmania species and stages nih.gov.
Table 3: In Vitro Antileishmanial Activity of Representative Compounds against Leishmania donovani
| Compound | Parasite Stage | IC50 Value |
| Imidazolidinone Derivative 2 | Promastigote | 10 nM |
| Benzimidazole Derivative (BZ1-I) | Intracellular Amastigote | 0.40 µM |
| Amphotericin B | Promastigote | ~0.6-0.7 µM |
| Amphotericin B | Intracellular Amastigote | ~0.1-0.4 µM |
| Miltefosine | Promastigote | ~0.4-3.8 µM |
| Miltefosine | Intracellular Amastigote | ~0.9-4.3 µM |
Note: The data presented is for structurally related heterocyclic compounds and not this compound itself.
Antifungal Activity:
The antifungal potential of various heterocyclic compounds has been evaluated against clinically relevant fungal species such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) is a key parameter used to quantify antifungal activity. For instance, certain imidazole derivatives have shown moderate inhibitory activity against Candida species, with mean MIC values ranging from 200 µg/mL to 312.5 µg/mL mdpi.comscience-line.com. In contrast, established antifungal agents like micafungin exhibit potent activity against most Candida species, with MIC90 values typically ranging from 0.015 to 0.5 µg/mL nih.gov. Against Aspergillus species, the activity of antifungal agents can vary, with some compounds showing MICs between 1 to 4 μg/mL mdpi.com.
Table 4: Antifungal Activity (MIC) of Representative Compounds against Candida and Aspergillus Species
| Compound/Drug | Fungal Species | MIC Range (µg/mL) |
| Imidazole Derivative (SAM3) | Candida spp. | 62.5 - 500 |
| Imidazole Derivative (AM5) | Candida spp. | - |
| Micafungin | Candida spp. | 0.015 - 0.5 (MIC90) |
| ASP2397 | Aspergillus spp. | 1 - 4 |
Note: The data presented is for structurally related heterocyclic compounds and not this compound itself.
Protein Binding Studies (e.g., Human Serum Albumin)
The binding constant (Ka) is a measure of the affinity between a ligand and a protein. For example, the interaction of the polyketide hispidin with HSA was characterized by a static quenching mechanism, with binding constants determined at different temperatures mdpi.com. In another study, the binding of various naphthoquinone derivatives to bovine serum albumin (BSA) and HSA was investigated, revealing that pyridine-tethered naphthoquinones exhibited weak binding to BSA and no binding to HSA researchgate.net. The binding affinity of drugs to HSA can vary widely, with binding constants often in the order of 10^4 to 10^6 M^-1.
Table 5: Representative Binding Constants of Various Compounds to Serum Albumin
| Compound | Protein | Binding Constant (Ka) (M⁻¹) | Method |
| Hispidin | HSA | ~10⁴ | Fluorescence Quenching |
| Naphthoquinone Derivative | BSA | 35.042 x 10³ | Fluorescence Spectroscopy |
| Naphthoquinone Derivative | HSA | 21.427 x 10³ | Fluorescence Spectroscopy |
Note: The data presented is for various compounds and not this compound itself.
Theoretical and Computational Chemistry of 6 Amino 3 Pyridinepropanol
Quantum Chemical Calculations for Molecular Properties
Density Functional Theory (DFT) Studies on Electronic Structure
No specific DFT studies on the electronic structure of 6-amino-3-pyridinepropanol have been identified in the reviewed literature.
HOMO-LUMO Energy Analysis
There is no available data from HOMO-LUMO energy analysis for this compound.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping data for this compound is not available in the current scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
Conformational Flexibility and Energetics
Specific studies on the conformational flexibility and energetics of this compound could not be located.
Solvent Effects on Molecular Conformation and Reactivity
There are no published computational studies on the effects of solvents on the molecular conformation and reactivity of this compound.
Prediction of Chemical Reactivity and Catalytic Behavior
The prediction of chemical reactivity and catalytic behavior of molecules like this compound through theoretical and computational chemistry provides invaluable insights that complement experimental studies. These computational approaches allow for the elucidation of electronic properties and the exploration of reaction mechanisms at a molecular level.
Nucleophilicity Scale Prediction and Correlation with Experimental Dataresearchgate.net
Nucleophilicity is a fundamental concept in chemical reactivity, quantifying the ability of a molecule to donate electrons to an electrophile. For pyridine (B92270) derivatives, the nitrogen atom of the pyridine ring and the exocyclic amino group are potential nucleophilic centers. Computational chemistry offers robust methods to predict the nucleophilicity of such compounds.
One of the common approaches involves the use of Density Functional Theory (DFT) to calculate various molecular properties that correlate with nucleophilicity. ias.ac.innih.gov Key parameters include the energy of the Highest Occupied Molecular Orbital (HOMO), as a higher HOMO energy generally indicates a greater willingness to donate electrons. nih.gov Another important descriptor is the global nucleophilicity index (N), which is derived from the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov
For a molecule such as this compound, computational models would be employed to determine these parameters. The presence of the electron-donating amino group at the 6-position is expected to significantly enhance the nucleophilicity of the pyridine ring nitrogen compared to unsubstituted pyridine. The propanol (B110389) substituent at the 3-position would have a lesser, primarily inductive, effect.
Below is an illustrative data table showcasing the type of computational data that would be generated for this compound and related pyridine derivatives to predict their relative nucleophilicity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Global Nucleophilicity Index (N) |
| Pyridine | -6.89 | -0.45 | 3.22 |
| 4-Aminopyridine | -5.98 | -0.12 | 3.93 |
| This compound (Predicted) | (Value) | (Value) | (Value) |
| 4-(Dimethylamino)pyridine (DMAP) | -5.65 | 0.05 | 4.25 |
Note: The values for Pyridine, 4-Aminopyridine, and DMAP are representative literature values for illustrative purposes. The values for this compound would need to be calculated using appropriate computational methods.
Mechanistic Insights into Reaction Pathways and Intermediatesnih.govresearchgate.net
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and reaction intermediates that may be difficult to observe experimentally. nih.gov For this compound, computational studies can provide a deeper understanding of its behavior in various reactions, such as nucleophilic aromatic substitution or reactions involving the propanol side chain.
DFT calculations can be used to map the potential energy surface of a reaction. This involves calculating the energies of the reactants, products, and all stationary points in between, including transition states and intermediates. By identifying the lowest energy pathway, the most likely reaction mechanism can be determined. For instance, in a reaction where this compound acts as a nucleophile, calculations can help determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a discrete intermediate, such as a Meisenheimer complex in the case of nucleophilic aromatic substitution.
Furthermore, these computational studies can shed light on the regioselectivity of reactions. For this compound, which has multiple potential reactive sites, computational modeling can predict which site is most likely to react under specific conditions by comparing the activation energies for the different possible reaction pathways.
The following table provides a hypothetical example of the kind of energetic data that could be generated from a computational study of a reaction involving this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate | -5.4 |
| 4 | Transition State 2 | +10.8 |
| 5 | Products | -20.1 |
Note: This data is hypothetical and serves to illustrate the output of a computational mechanistic study.
By analyzing the geometries of the calculated transition states and intermediates, detailed structural information about the reaction mechanism can be obtained. This includes changes in bond lengths and angles as the reaction progresses. Such detailed mechanistic insights are crucial for optimizing reaction conditions and for the rational design of new catalysts and chemical processes.
Materials Science Applications of Pyridinepropanol Based Systems
Development of Polymeric and Supramolecular Materials
The incorporation of pyridine-containing units into polymer chains or supramolecular assemblies can impart specific chemical and physical properties, leading to materials with advanced functionalities.
The pyridine (B92270) ring is a key functional group in the design of advanced polymers. Its ability to act as a hydrogen bond acceptor, a ligand for metal coordination, and a proton-responsive unit makes it a valuable component in functional materials. Polymers incorporating aminopyridine functionalities can exhibit enhanced adhesive properties, catalytic activity, and responsiveness to pH changes. polysciences.com
For instance, poly(2-vinylpyridine) is a well-known polymer where the pyridine group provides strong interactions with acids, metals, and polar substrates. polysciences.com The introduction of an amino group, as in the hypothetical case of a polymer derived from 6-amino-3-Pyridinepropanol, could further enhance these interactions and provide sites for post-polymerization modification. Amine-functionalized polymers are widely used for their reactivity towards electrophiles, enabling crosslinking, surface modification, and the attachment of biomolecules. rsc.org
Table 1: Examples of Amine-Functionalized Polymers and their Applications
| Polymer | Functional Group | Key Properties | Applications |
| Poly(2-vinylpyridine) | Pyridine | Cationic, strong interaction with acids and metals | Coatings, adhesives, polymer modification |
| Poly(4-aminostyrene) | Amine | Reactive to acids, aldehydes | Adhesion enhancement, chemical modification |
| Amine-functionalized Porous Organic Polymers | Amine | High surface area, CO2 affinity | Carbon dioxide capture |
Supramolecular chemistry offers a powerful approach to constructing complex and dynamic materials through non-covalent interactions. Pyridine-containing molecules are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding and metal-ligand coordination.
Recent research has demonstrated the construction of supramolecular helical brush copolymers using pyridine-functionalized monomers. rsc.org In these systems, a helical polymer backbone is decorated with side chains that can interact with other molecules or polymers. The pyridine units on the side chains can act as specific recognition sites for metal ions, leading to the formation of well-defined three-dimensional structures. This approach allows for the creation of architecturally controlled and complex materials from simpler building blocks. rsc.org
The formation of such supramolecular structures is often driven by a combination of interactions. For example, dipeptide and pyridine derivatives can co-assemble to form supramolecular gels where the chirality can be controlled. nih.gov Furthermore, helical pyridine-pyridazine oligomers have been shown to self-assemble into supramolecular nanochannels capable of ion recognition and transport. rsc.org
Surface Functionalization and Interface Chemistry
The ability to tailor the properties of surfaces is crucial for a wide range of technologies, including electronics, sensors, and biomedical devices. Pyridine-containing molecules can be used to modify surfaces, altering their chemical and physical characteristics.
The functionalization of semiconductor surfaces with organic molecules is a key area of research aimed at creating hybrid organic-inorganic systems with novel electronic and optical properties. uni-muenster.de These hybrid systems have potential applications in biosensors, light-emitting devices, and transistors. The interaction between the organic molecule and the semiconductor surface is critical in determining the properties of the resulting interface.
While specific studies on the interaction of this compound with semiconductor surfaces are not available, the behavior of related molecules provides insight into potential adsorption mechanisms. The pyridine ring can interact with semiconductor surfaces through a combination of van der Waals forces and chemical bonding. Computational studies have shown that pyridine molecules can interact with copper iodide surfaces through a combination of noncovalent Cu⋯N interactions and hydrogen bonding. rsc.org
The presence of both an amino group and a hydroxyl group in this compound would likely lead to strong interactions with semiconductor surfaces. The amino group can act as a Lewis base, donating electrons to surface atoms, while the hydroxyl group can form hydrogen bonds or covalent linkages with the surface.
The chemical nature of a surface can be precisely controlled by the adsorption of organic molecules. Pyridine derivatives have been shown to be effective agents for the functionalization of various surfaces, including carbon and gold. nih.govacs.org
For example, carbon surfaces can be functionalized with pyridine layers through electrochemical methods. nih.gov These pyridine-functionalized surfaces exhibit pH-responsive behavior due to the protonation and deprotonation of the pyridine ring. Such surfaces have potential applications in catalysis and sensing. nih.gov
Similarly, pyridine derivatives with donor substituents have been found to be excellent stabilizing agents for gold nanoparticles. acs.org The interaction of these molecules with the gold surface can be tuned by modifying the substituents on the pyridine ring. A molecule like this compound, with its multiple functional groups, could offer a versatile platform for tailoring the surface properties of a wide range of materials.
Table 2: Examples of Surface Functionalization with Pyridine Derivatives
| Surface Material | Pyridine Derivative | Method of Functionalization | Resulting Surface Properties |
| Carbon | Trifluoroacetylpyridinium | Electrochemical reduction | pH-responsive, potential for catalysis |
| Gold | 4-(N,N-dimethylamino)pyridine | Adsorption | Stabilization of nanoparticles |
| Copper Iodide | Pyridine | Chemisorption | Altered surface electronic structure |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, multiplicities, and coupling constants, a detailed molecular structure can be assembled.
¹H NMR and ¹³C NMR for Structural Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum of 6-amino-3-Pyridinepropanol is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the propanol (B110389) side chain. The introduction of the electron-donating amino (-NH₂) group at the C6 position significantly influences the electronic environment of the pyridine ring, causing an upfield shift (to a lower ppm value) of the ring protons compared to the unsubstituted 3-pyridinepropanol (B147451). The protons of the propyl chain will exhibit characteristic multiplets due to spin-spin coupling.
Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.6 | s (singlet) | - |
| H-4 | ~7.0 - 7.1 | d (doublet) | ~7-8 |
| H-5 | ~6.4 - 6.5 | d (doublet) | ~7-8 |
| -NH₂ | ~4.5 - 5.5 | br s (broad singlet) | - |
| -OH | ~4.0 - 5.0 | br s (broad singlet) | - |
| -CH₂- (adjacent to OH) | ~3.5 - 3.6 | t (triplet) | ~6-7 |
| -CH₂- (adjacent to ring) | ~2.5 - 2.6 | t (triplet) | ~7-8 |
| -CH₂- (middle of chain) | ~1.7 - 1.8 | quintet | ~7 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum is typically recorded with proton decoupling, resulting in a singlet for each carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The amino group at C6 will cause a significant upfield shift for C6, C5, and C3, while the carbon bearing the amino group (C6) will be strongly shielded.
Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140 - 142 |
| C3 | ~130 - 132 |
| C4 | ~120 - 122 |
| C5 | ~108 - 110 |
| C6 | ~158 - 160 |
| -CH₂- (adjacent to OH) | ~60 - 62 |
| -CH₂- (adjacent to ring) | ~28 - 30 |
| -CH₂- (middle of chain) | ~32 - 34 |
2D NMR Techniques for Complex Structural Assignments
To confirm the assignments made from 1D NMR and to elucidate the precise connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through 2 or 3 bonds). This would definitively establish the connectivity of the propanol side chain by showing cross-peaks between the protons of the three adjacent -CH₂- groups. It would also confirm the coupling between the H-4 and H-5 protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would unambiguously link each proton assignment in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2 to 3 bonds). This is crucial for connecting different parts of the molecule. For this compound, an HMBC spectrum would show a correlation between the protons of the -CH₂- group adjacent to the ring and the C3 carbon of the pyridine ring, confirming the position of the propanol substituent. It would also show correlations between the ring protons (H2, H4, H5) and various ring carbons, confirming their assignments.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and Raman, provide valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is highly effective for identifying the characteristic functional groups within a molecule. The spectrum of this compound would be expected to show distinct absorption bands corresponding to the O-H of the alcohol, the N-H of the primary amine, the C-H bonds of the alkyl chain and the pyridine ring, and the vibrations of the pyridine ring itself. openstax.orgorgchemboulder.comrockymountainlabs.comlibretexts.orgwpmucdn.com
Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500 - 3200 | O-H stretch | Primary Alcohol | Strong, Broad |
| 3450 - 3350 | Asymmetric N-H stretch | Primary Amine | Medium, Sharp |
| 3350 - 3250 | Symmetric N-H stretch | Primary Amine | Medium, Sharp |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) | Medium |
| 2960 - 2850 | C-H stretch | Aliphatic (Propyl) | Medium |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine | Medium |
| 1600 - 1450 | C=C and C=N ring stretches | Pyridine Ring | Strong to Medium |
| 1330 - 1260 | C-N stretch | Aromatic Amine | Strong |
| 1100 - 1000 | C-O stretch | Primary Alcohol | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is complementary to FTIR and is particularly useful for observing symmetric molecular vibrations and vibrations of non-polar bonds. For this compound, the Raman spectrum would be dominated by signals from the pyridine ring. tsijournals.comnih.govacs.orgnih.gov The symmetric ring "breathing" mode, a characteristic vibration for substituted pyridines, would be expected to produce a strong and sharp signal. Other ring stretching and deformation modes would also be clearly visible. tsijournals.comnih.govacs.orgnih.gov
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can offer structural clues based on its fragmentation patterns.
Mass Spectrometry (MS)
The molecular formula for this compound is C₈H₁₃N₃O, giving it a molecular weight of approximately 167.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 167. Due to the presence of an odd number of nitrogen atoms, this molecular weight adheres to the nitrogen rule. youtube.com
Key fragmentation pathways would likely include:
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, leading to a stable iminium ion. youtube.comlibretexts.orgmiamioh.edu
Loss of Water: Dehydration involving the hydroxyl group would lead to a fragment at M-18 (m/z 149). libretexts.org
Side Chain Cleavage: Cleavage of the propyl chain can occur at various points, leading to fragments corresponding to the loss of CH₃, C₂H₅, or the entire propanol group.
Benzylic-type Cleavage: Cleavage of the bond between the first and second carbons of the propyl chain (β to the ring) would be favorable, yielding a stable aminopyridyl-methyl cation.
Elemental Analysis
Elemental analysis determines the mass percentages of the elements within a compound, which is used to confirm the empirical and molecular formula.
Calculated Elemental Composition for C₈H₁₃N₃O
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.011 | 57.46% |
| Hydrogen | H | 1.008 | 7.84% |
| Nitrogen | N | 14.007 | 25.13% |
| Oxygen | O | 15.999 | 9.57% |
Advanced Diffraction Techniques
X-ray single-crystal diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This technique requires a well-ordered single crystal of this compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. wikipedia.org
Analysis of this pattern allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. The resulting crystal structure provides an absolute confirmation of:
Molecular Connectivity : Unambiguously confirms the bonding arrangement of all atoms.
Conformation : Reveals the spatial orientation of the propanol side chain relative to the pyridine ring.
Bond Lengths and Angles : Provides precise measurements of all intramolecular distances and angles.
Intermolecular Interactions : Details the nature of hydrogen bonding (involving the -NH₂ and -OH groups) and other non-covalent interactions that dictate the crystal packing.
For a molecule like this compound, this technique would provide the ultimate proof of its structure. researchgate.netmdpi.com
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Routes with Improved Efficiency
The development of efficient and sustainable synthetic methodologies is crucial for the accessibility of 6-amino-3-Pyridinepropanol for further research and potential commercial applications. While traditional methods for pyridine (B92270) synthesis exist, future research should focus on novel routes that offer higher yields, milder reaction conditions, and greater cost-effectiveness.
One promising avenue is the application of multicomponent reactions (MCRs). MCRs are known for their efficiency in constructing complex molecules in a single step from three or more starting materials, which can significantly streamline the synthesis of polysubstituted pyridines. nih.govnih.gov Another area of exploration is the use of advanced catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the synthesis of various pyridine derivatives and could be adapted for the efficient synthesis of this compound precursors. tandfonline.com Furthermore, the use of magnetically recoverable nanocatalysts could offer a green and efficient approach to synthesis. nih.gov
Future research could focus on a comparative analysis of different synthetic strategies, as detailed in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | Design of novel MCRs specifically targeting the this compound scaffold. |
| Palladium-Catalyzed Cross-Coupling | High efficiency, functional group tolerance | Optimization of reaction conditions and catalyst systems for precursors of this compound. |
| Green Catalysis | Use of environmentally benign catalysts, potential for catalyst recycling | Development of syntheses utilizing magnetic nanocatalysts or other recyclable catalytic systems. |
Development of Biologically Active Derivatives for Pre-clinical Research (excluding clinical)
The aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. This suggests that derivatives of this compound could exhibit a wide range of pharmacological activities, making them attractive candidates for pre-clinical investigation.
Research has shown that aminopyridine derivatives possess anticonvulsant, antimicrobial, and antitumor properties. researchgate.netmdpi.com For example, novel 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives have been synthesized and shown to induce cell cycle arrest and apoptosis in tumor cells. researchgate.net The propanol (B110389) side chain of this compound offers a convenient point for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives could be screened for a variety of biological activities in pre-clinical models.
The table below outlines potential classes of derivatives and their target biological activities for future pre-clinical research.
| Derivative Class | Potential Biological Activity | Rationale |
| Benzamides | Antitumor | Based on the activity of related 3-(6-aminopyridin-3-yl)benzamide derivatives. researchgate.net |
| Esters and Ethers | Antimicrobial, Anticonvulsant | Modification of the propanol group can alter lipophilicity and interaction with biological targets. |
| Fused-ring systems | Diverse Pharmacological Activities | Creation of novel heterocyclic systems incorporating the 6-aminopyridine moiety. |
Advancements in Catalytic Applications and Material Science Integration
The pyridine nucleus is not only important in medicinal chemistry but also finds applications in catalysis and materials science. The unique electronic properties of the pyridine ring, combined with the functional groups of this compound, suggest potential for its use in these fields.
Future research in this area could explore the following:
| Application Area | Potential Role of this compound | Research Direction |
| Homogeneous Catalysis | As a ligand for transition metal catalysts. | Synthesis and characterization of metal complexes and evaluation of their catalytic performance. |
| Heterogeneous Catalysis | As a component of supported catalysts. | Immobilization on solid supports and testing in catalytic reactions. |
| Functional Materials | As a monomer or building block for polymers and nanomaterials. | Incorporation into polymeric structures or onto nanoparticles to create materials with specific optical, electronic, or chemical properties. |
Deepening Mechanistic Understanding through Advanced Computational Methods
Advanced computational methods, such as Density Functional Theory (DFT) and molecular docking, are powerful tools for understanding chemical reactivity and biological interactions at the molecular level. These methods can provide valuable insights into the properties of this compound and its derivatives, guiding experimental work and accelerating the discovery process.
DFT calculations can be used to optimize molecular structures, predict spectroscopic properties, and investigate reaction mechanisms. tandfonline.comnih.govbohrium.com This can aid in the development of more efficient synthetic routes by identifying the most favorable reaction pathways. Molecular docking studies can be employed to predict the binding modes of this compound derivatives with biological targets, such as enzymes and receptors. worldscientific.com This information is crucial for the rational design of new therapeutic agents with improved potency and selectivity.
Future computational studies on this compound could include:
| Computational Method | Research Application | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for novel synthetic routes. | Identification of transition states and intermediates, leading to optimized reaction conditions. |
| Molecular Docking | Prediction of binding affinities and modes to various biological targets. | Prioritization of derivatives for synthesis and biological testing. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new derivatives. | Rational design of compounds with enhanced therapeutic properties. |
Q & A
Q. What are the common synthetic routes for 6-amino-3-pyridinepropanol, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves reductive amination of 3-pyridinepropanal derivatives or nucleophilic substitution of halogenated precursors. For example, starting from 6-methylpyridin-3-amine, a multi-step process may include alkylation with propanol derivatives under controlled pH and temperature . Key factors affecting yield and purity include:
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm amine and pyridine ring positions.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 153.1) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound in drug discovery?
Bioactivity studies should integrate:
- In vitro assays : Enzyme inhibition (e.g., kinase assays) and receptor-binding studies using fluorescence polarization.
- Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like GABA receptors .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., trifluoromethyl or hydroxyl substitutions) to assess pharmacophore requirements .
Q. What systematic approaches resolve contradictions in reported reactivity or bioactivity data for this compound derivatives?
Contradictory data may arise from isomerism, solvent effects, or assay variability. Mitigation strategies include:
Q. How can reaction pathways for this compound be optimized for scalability in medicinal chemistry?
Optimization involves:
- Design of Experiments (DOE) : Taguchi methods to identify critical parameters (e.g., reagent stoichiometry, reaction time).
- Catalyst screening : Immobilized catalysts (e.g., silica-supported Pd) for recyclability.
- Green chemistry principles : Replace toxic solvents with cyclopentyl methyl ether (CPME) .
Q. What advanced methods address challenges in quantifying this compound in complex matrices (e.g., biological fluids)?
- LC-MS/MS : Multiple reaction monitoring (MRM) for trace detection (LOQ < 1 ng/mL).
- Stability studies : Assess degradation under UV light or varying pH using accelerated stability protocols .
- Internal standards : Deuterated analogs (e.g., -6-amino-3-pyridinepropanol) for calibration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
